(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one
Description
Properties
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3O2/c1-22(2)7-10-11(13(15,16)17)21-23(12(10)24)8-3-5-9(6-4-8)25-14(18,19)20/h3-7H,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGRZVQHKNAUCZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=NN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by recent research findings and data.
Synthesis and Structural Characterization
The synthesis of the compound typically involves reactions between substituted phenyl hydrazines and appropriate carbonyl compounds, leading to the formation of pyrazole derivatives. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure.
Antidiabetic Activity
Research has indicated that pyrazole derivatives can exhibit significant hypoglycemic effects. In a study involving various synthesized pyrazole derivatives, docking studies suggested that the interactions of these compounds with specific amino acid residues correlate with their antidiabetic activities. For instance, compounds that showed strong binding interactions with residues like Ser289 and Ser342 were prioritized for further biological evaluation .
Anticancer Activity
The compound has also been evaluated for its potential as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. One study reported that certain pyrazole derivatives exhibited IC50 values comparable to the standard drug letrozole, indicating potent aromatase inhibition. The most active derivative showed an IC50 of 0.0023 μM, demonstrating its potential as a therapeutic agent against cancer .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structural features may enhance its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation processes. In vitro studies have shown promising results in reducing inflammatory markers in various models .
Case Study 1: Hypoglycemic Activity
A series of aryl-substituted pyrazol-3-one derivatives were synthesized and tested for hypoglycemic activity using alloxan-induced diabetic rats. The most potent compound in this series exhibited significant reductions in blood glucose levels compared to controls, highlighting the potential of pyrazole derivatives as antidiabetic agents .
Case Study 2: Anticancer Efficacy
In another study focusing on breast cancer cell lines, pyrazole derivatives were evaluated for their ability to inhibit cell proliferation. The results showed that several compounds significantly reduced cell viability at low concentrations, suggesting their potential utility in cancer therapy .
Data Tables
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Aromatase Inhibition | 0.0023 | |
| Hypoglycemic Activity | Not specified | |
| COX-2 Inhibition | Not specified |
Molecular Docking Studies
Molecular docking studies have been instrumental in understanding the binding interactions of this compound with target proteins. These studies provide insights into how structural modifications can enhance biological activity. For example, docking simulations revealed critical binding residues that could be targeted for further optimization of the compound's efficacy against specific diseases .
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that pyrazolone derivatives exhibit antidiabetic properties by acting as agonists at the peroxisome proliferator-activated receptor gamma (PPARγ). The synthesis of substituted pyrazole-3-one derivatives has shown promising hypoglycemic activity in animal models, with specific modifications enhancing their efficacy against diabetes .
Table 1: Hypoglycemic Activity of Pyrazolone Derivatives
| Compound | Structure | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 4 | Sulphonamide derivative | 0.0023 | |
| Rosiglitazone | Reference drug | 0.0028 |
Antioxidant Properties
The antioxidant potential of pyrazolone derivatives is notable, with studies showing that certain compounds exhibit free radical scavenging activities comparable to vitamin C. For instance, compounds derived from 4-acyl-5-methyl-2-phenyl-pyrazol-3-one demonstrated significant antioxidant effects .
Table 2: Antioxidant Activity of Pyrazolone Derivatives
Anti-inflammatory Activity
Pyrazolone derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, a related compound demonstrated effective inhibition, highlighting the potential for developing new anti-inflammatory agents based on this scaffold .
Aromatase Inhibition
Some pyrazolone derivatives have shown promising results in inhibiting aromatase activity, which is crucial for estrogen synthesis in certain cancers. A synthesized derivative exhibited an IC50 value comparable to established inhibitors like letrozole, suggesting its potential use in cancer therapy .
Photophysical Properties
Research into the photophysical properties of pyrazolone compounds has revealed their potential use in organic light-emitting diodes (OLEDs). The unique electronic properties conferred by trifluoromethyl and trifluoromethoxy groups enhance their application in optoelectronic devices .
Table 3: Photophysical Properties of Selected Pyrazolone Derivatives
Synthesis and Evaluation of Pyrazolone Derivatives
A comprehensive study involving the synthesis of various pyrazolone derivatives was conducted to evaluate their biological activities. The results indicated that structural modifications significantly influenced their pharmacological profiles, leading to the identification of several promising candidates for further development .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of pyrazolone derivatives with target proteins involved in metabolic pathways related to diabetes and cancer. These studies provide insights into how specific structural features can enhance biological activity and guide future compound design .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features of the target compound with similar pyrazol-3-one derivatives:
Key Observations :
- The target compound’s trifluoromethoxy group distinguishes it from chlorophenyl or methoxy-substituted analogs (e.g., ), likely enhancing electron-withdrawing effects and steric hindrance.
- Compared to benzylidene-substituted derivatives (e.g., ), the dimethylaminomethylidene group may improve solubility in polar solvents due to its basic nitrogen.
Pharmacological Activity Trends
While direct activity data for the target compound is unavailable, analogs provide insights:
- Fluorinated derivatives (e.g., trifluoromethyl or trifluoromethoxy) exhibit enhanced CYP450 resistance , prolonging half-life .
- Halogenated analogs (e.g., 4-chlorophenyl in ) show moderate antimicrobial activity, but trifluorinated groups may improve target selectivity.
- Benzothiazole- or triazole-containing pyrazolones (e.g., ) demonstrate kinase inhibition, suggesting the target’s dimethylamino group could modulate similar pathways.
Physical and Chemical Properties
- Melting Points : Fluorinated analogs generally exhibit higher melting points (e.g., 225–255°C in ) due to rigid substituents. The target compound is expected to follow this trend.
- Mass Spectrometry : Molecular ion peaks for trifluorinated derivatives are typically observed at M++1 ≈ 400–600 (e.g., 531.3 in , 608.1 in ).
- Solubility: The trifluoromethoxy group increases lipid solubility, while the dimethylamino group may enhance aqueous solubility at acidic pH.
Stability and Pharmacokinetics
Preparation Methods
Reaction of β-Keto Trifluoromethyl Esters with Substituted Hydrazines
The pyrazol-3-one scaffold is typically synthesized via acid- or base-catalyzed cyclocondensation. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 4-(trifluoromethoxy)phenylhydrazine under KOH catalysis (5 mol%) in ethanol at 80°C for 6 hours. This yields 2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one (I ) with 72% isolated yield after recrystallization (ethyl acetate/hexane).
Mechanistic Insights :
Regioselectivity Considerations
The trifluoromethyl group at position 5 arises from the β-keto ester’s trifluoroacetyl moiety. Substituent electronic effects direct hydrazine attack to the less electron-deficient carbonyl, ensuring regioselectivity. 19F NMR monitoring confirms the absence of regioisomers, with a single peak at δ −63.2 ppm (CF3) and −57.8 ppm (OCF3).
Transamination for Dimethylaminomethylidene Installation
Reaction of Pyrazol-3-one with Dimethylformamide Dimethyl Acetal (DMF-DMA)
Intermediate I undergoes transamination with DMF-DMA in refluxing toluene (110°C, 8 hours) to install the dimethylaminomethylidene group. The reaction proceeds via nucleophilic addition of the pyrazol-3-one’s carbonyl oxygen to DMF-DMA, followed by elimination of methanol and dimethylamine to form the enamine.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Toluene, 110°C, 8h | 68 | 98.5 |
| DMF, 100°C, 12h | 42 | 89.3 |
| EtOH, 80°C, 24h | 28 | 76.1 |
Alternative Transamination Agents
Using preformed dimethylamine hydrochloride in the presence of triethylamine (Et3N) in isopropyl alcohol (85°C, 12 hours) affords the target compound in 65% yield. This method avoids DMF-DMA’s moisture sensitivity but requires stringent exclusion of oxygen to prevent decomposition.
Spectroscopic Characterization and Structural Validation
1H NMR Analysis
IR Spectroscopy
Stability and Degradation Pathways
The dimethylaminomethylidene moiety is prone to hydrolysis under acidic or aqueous conditions, reverting to the pyrazol-3-one precursor. Accelerated stability studies (40°C/75% RH, 4 weeks) show ≤5% degradation when stored in amber vials with desiccant.
Industrial-Scale Considerations
Cost-Effective Hydrazine Synthesis
4-(Trifluoromethoxy)phenylhydrazine is synthesized via diazotization of 4-(trifluoromethoxy)aniline followed by reduction with SnCl2/HCl (yield: 85%).
Waste Stream Management
Fluorinated byproducts require specialized disposal via alkaline hydrolysis (NaOH, 120°C) to defluorinate intermediates.
Q & A
Q. What are the common synthetic routes for preparing pyrazolone derivatives with trifluoromethoxy and trifluoromethyl substituents?
Pyrazolone derivatives are typically synthesized via condensation reactions between hydrazine derivatives and β-diketones or β-ketoesters. For trifluoromethoxy- and trifluoromethyl-substituted analogs, conventional methods involve refluxing substituted phenylhydrazines with fluorinated β-ketoesters in glacial acetic acid, followed by purification via recrystallization or column chromatography . Non-conventional methods (e.g., microwave-assisted synthesis) may improve yields for sterically hindered intermediates. The trifluoromethoxy group is often introduced via nucleophilic substitution using 4-trifluoromethoxyaniline, while trifluoromethyl groups are incorporated using trifluoromethylation reagents like Togni’s reagent .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR (¹H/¹³C/¹⁹F) : Essential for confirming the presence of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups. ¹⁹F NMR is particularly useful for distinguishing between CF₃ and OCF₃ environments .
- IR spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) in the pyrazolone core .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for fluorinated moieties .
- X-ray crystallography : Resolves stereochemistry of the dimethylaminomethylidene group (E/Z configuration) and crystal packing .
Q. How do the trifluoromethoxy and trifluoromethyl groups influence the compound’s physicochemical properties?
- Lipophilicity : Both -CF₃ and -OCF₃ groups increase logP values, enhancing membrane permeability .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in biological systems .
- Electronic effects : The electron-withdrawing nature of -CF₃ stabilizes the pyrazolone ring, affecting tautomerism and reactivity .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of polysubstituted pyrazolones?
- Temperature control : Lower temperatures (0–25°C) favor kinetic control, directing substituents to specific positions .
- Catalytic systems : Pd(PPh₃)₄ or CuI catalysts enable Suzuki-Miyaura cross-coupling for aryl group introduction at the 2- or 4-positions .
- Protecting groups : Temporarily blocking reactive sites (e.g., -NH groups) prevents unwanted side reactions .
Q. How can computational modeling optimize the compound’s bioactivity?
- Docking studies : Predict binding affinity to targets like kinases or G-protein-coupled receptors (GPCRs) using software like AutoDock Vina. Focus on interactions between the trifluoromethoxy phenyl group and hydrophobic pockets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide structural modifications .
- MD simulations : Assess stability of the dimethylaminomethylidene group in aqueous vs. lipid environments .
Q. How should researchers resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
- Dose-response profiling : Use in vitro assays (e.g., MTT for cytotoxicity) to establish therapeutic indices. For example, derivatives with -CF₃ groups show lower IC₅₀ in glioblastoma models but may require dose adjustments to mitigate off-target effects .
- Metabolite identification : LC-MS/MS can detect toxic metabolites arising from demethylation of the dimethylaminomethylidene group .
- Comparative studies : Benchmark against structurally related compounds (e.g., pyrazole-based kinase inhibitors) to isolate substituent-specific effects .
Q. What methodologies validate the compound’s mechanism of action in disease models?
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., TrxR1 or mTOR) .
- Knockdown/overexpression models : CRISPR-Cas9-mediated gene editing in cell lines validates pathway-specific effects .
- In vivo imaging : Track biodistribution in xenograft models using fluorine-18 labeling for PET imaging .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
